3-Nitro-1,7-naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family, characterized by the presence of a nitro group and a hydroxyl group on its structure. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis.
Source: The compound is cataloged under the Chemical Abstracts Service with the CAS number 15992-83-3. It is known for its diverse reactivity and has been studied in various chemical contexts, including as a precursor in synthetic pathways.
Classification: 3-Nitro-1,7-naphthyridin-8-ol can be classified as a nitro derivative of naphthyridine. Naphthyridines are bicyclic compounds containing nitrogen atoms within their aromatic rings, and the addition of nitro and hydroxyl groups enhances their chemical reactivity.
The synthesis of 3-nitro-1,7-naphthyridin-8-ol typically involves several methods, with nitration being a common approach.
Methods:
Technical Details: The nitration process generally occurs at low temperatures to ensure selectivity and minimize side reactions. Reaction times can vary but typically range from several hours to overnight depending on the desired yield and purity.
The molecular structure of 3-nitro-1,7-naphthyridin-8-ol can be described using standard chemical notation:
C1=CN=C2C(=C1)C(=NC=C2N)C(=O)O
MLPJIQYHSLWMLH-UHFFFAOYSA-N
3-Nitro-1,7-naphthyridin-8-ol exhibits various chemical reactivity patterns:
Types of Reactions:
Technical Details: The choice of reagents and conditions significantly influences the reaction pathways and outcomes. For example, using strong acids or bases can facilitate different types of substitutions or reductions.
The mechanism of action for 3-nitro-1,7-naphthyridin-8-ol largely depends on its application context:
3-Nitro-1,7-naphthyridin-8-ol has several scientific uses:
CAS No.: 50372-80-0
CAS No.: 26532-22-9
CAS No.:
CAS No.: 41066-45-9